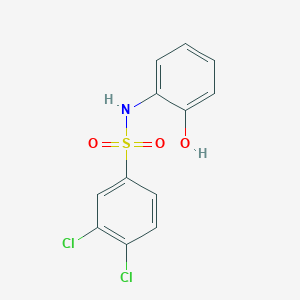

3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

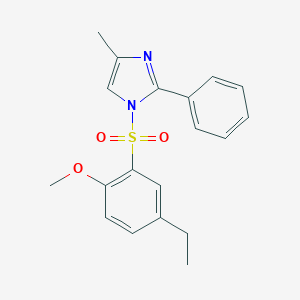

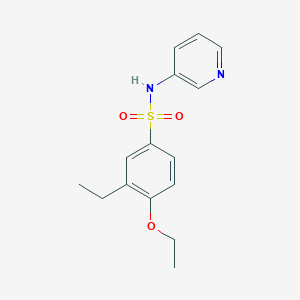

“3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C12H9Cl2NO3S and a molecular weight of 318.18 . The structure of the compound includes two aromatic rings tilted relative to each other .

Molecular Structure Analysis

The molecular structure of “this compound” consists of two aromatic rings, a sulfonamide group, and a hydroxyphenyl group . The two aromatic rings are tilted relative to each other .

Scientific Research Applications

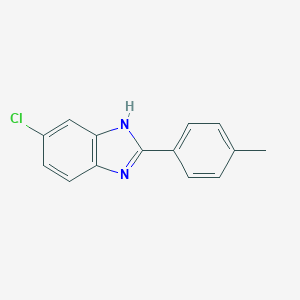

Sulfonamides in Pharmaceutical and Medicinal Chemistry

Sulfonamides have been extensively studied for their antibacterial properties and have found applications in a variety of therapeutic areas. Beyond their traditional use as antimicrobials, sulfonamides exhibit a wide range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory effects. Their ability to inhibit carbonic anhydrase and other enzymes has been leveraged in the treatment of conditions such as glaucoma, epilepsy, and cancer. For instance, sulfonamide inhibitors have shown promise in targeting enzyme isoforms involved in cancer and metabolic disorders, underscoring the versatility of this class of compounds in drug development (Carta et al., 2013), (Gulcin & Taslimi, 2018).

Environmental Applications and Degradation

The environmental impact and degradation of sulfonamides have also been a significant area of research. Studies have focused on the presence of sulfonamides in the environment, their persistence, and their potential to contribute to antibiotic resistance. Moreover, the degradation pathways of sulfonamides through advanced oxidation processes (AOPs) have been explored, aiming to mitigate their environmental impact. This research is crucial for developing effective strategies to remove these compounds from water sources and reduce their ecological footprint (Liu & Mejia Avendaño, 2013).

Analytical and Theoretical Studies

Analytical methods for sulfonamides, including capillary electrophoresis and advanced chromatographic techniques, have been developed to detect these compounds in pharmaceutical formulations and environmental samples. Such methodologies are vital for quality control, environmental monitoring, and understanding the behavior of sulfonamides in various matrices (Hoff & Kist, 2009).

properties

IUPAC Name |

3,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3S/c13-9-6-5-8(7-10(9)14)19(17,18)15-11-3-1-2-4-12(11)16/h1-7,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFGMSPKJXLVDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole](/img/structure/B350534.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B350602.png)

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350604.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide](/img/structure/B350609.png)

![3-methyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B350610.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350614.png)

![N-[5-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B350628.png)

![4-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B350632.png)